1-Isopentyl-1H-pyrazole-5-boronic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

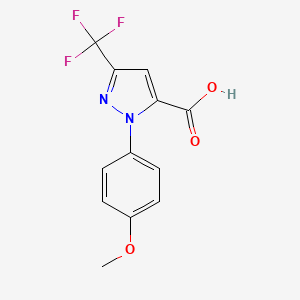

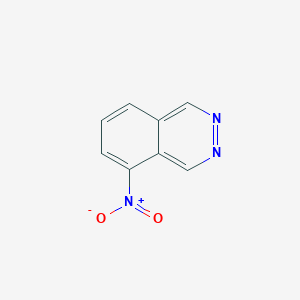

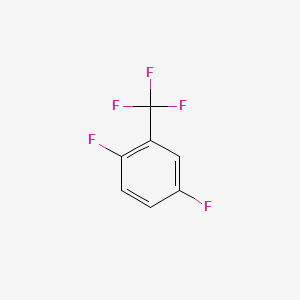

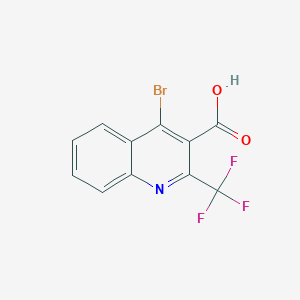

1-Isopentyl-1H-pyrazole-5-boronic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoleboronic acids. These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This makes pyrazoleboronic acids valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazoleboronic acids can be achieved through multiple pathways. One such method involves the sequential lithiation and boronation of 1-alkyl-1H-4-bromopyrazoles. This process can lead to the formation of various 1-alkyl-1H-pyrazol-4-ylboronic acids, depending on the alkyl group and the conditions used during the synthesis . The presence of water can facilitate the activation process of the Si–H bond by the boron Lewis acid center, which is crucial in the formation of the boronic acid group. The synthesis of related compounds, such as 3,4-disubstituted isoxazole derivatives, has been achieved by regioselective cleavage of pyrano[3,4-c]isoxazoles with boron trihalide, which could provide insights into similar regioselective syntheses involving pyrazoleboronic acids .

Molecular Structure Analysis

The molecular structure of pyrazoleboronic acids is characterized by the presence of a boronic acid group attached to the pyrazole ring. The exact position of the boronic acid group on the ring can influence the reactivity and the types of reactions the compound can participate in. The structural characterization of these compounds is typically performed using NMR spectroscopy and X-ray crystallography, which provide detailed information about the molecular geometry and the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Pyrazoleboronic acids are versatile intermediates in organic synthesis. They can undergo Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. For instance, 5-hydroxy-1H-pyrazoles can be transformed into their corresponding trifluoromethane sulfonates, which then participate in Suzuki coupling with various boronic acids to yield 1,5-disubstituted-1H-pyrazoles . These reactions are highly valuable for constructing complex molecular architectures, as they allow for the introduction of diverse substituents into the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isopentyl-1H-pyrazole-5-boronic acid would be influenced by both the pyrazole and boronic acid functional groups. The boronic acid group is known for its ability to undergo reversible binding with diols, which can be exploited in sensor applications or in the dynamic covalent chemistry. The pyrazole ring contributes to the compound's stability and electronic properties, which can be tuned by substituents on the ring. The solubility, boiling and melting points, and stability of the compound would be determined by the specific substituents and their interactions with the surrounding environment. Detailed studies on these properties would typically involve a combination of experimental techniques such as differential scanning calorimetry, thermogravimetric analysis, and solubility tests. However, the provided papers do not offer specific data on the physical and chemical properties of 1-Isopentyl-1H-pyrazole-5-boronic acid .

科研应用

Synthesis and Characterization :

- The compound is an important intermediate in synthesizing biologically active compounds. A study describes the synthesis of a related compound, Pinacol 1-Methyl-1H-pyrazole-5-boronate, from 1H-pyrazole, highlighting its relevance in organic synthesis (Zhang Yu-jua, 2013).

- Another study on the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles using Suzuki coupling indicates the utility of pyrazole boronic acids in creating structurally diverse compounds (P. Dragovich et al., 2007).

Molecular Interactions and Reactions :

- A study on the structural requirements for disproportionation of boronic acids with pyrazole derivatives underlines the compound's role in complex chemical reactions (Joungmo Cho et al., 2021).

- Research on diborane(4) pyrazole derivatives provides insights into the potential polymeric structures and properties of related boron pyrazole species, demonstrating the compound's significance in understanding complex molecular architectures (C. Brock et al., 1988).

Methodological Developments in Organic Synthesis :

- Studies like the one on solid-phase syntheses of pyrazoles and isoxazoles illustrate the compound's role in developing novel synthetic methodologies, potentially offering high yields and purity in product synthesis (D. Shen et al., 2000).

- Another example is the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting advancements in the synthesis and stability of boronic acid derivatives (Peter R. Mullens, 2009).

Advanced Applications in Chemistry and Materials Science :

- Research on pyrazolate-based boron compounds for potential use in organic light-emitting diodes showcases the compound's relevance in material science and electronics (Deng‐Gao Chen et al., 2019).

- The study on the synthesis and stability of boratriazaroles, which are bioisosteres of imidazoles or pyrazoles, indicates the potential of such compounds in pharmaceuticals and biochemistry (Didier Zurwerra et al., 2015).

Safety And Hazards

未来方向

The protodeboronation of 1°, 2° and 3° alkyl boronic esters, such as 1-Isopentyl-1H-pyrazole-5-boronic acid, is not well developed . Therefore, future research could focus on developing efficient methods for the protodeboronation of these compounds. This could potentially expand their applications in organic synthesis .

性质

IUPAC Name |

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZHICUFOUGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461887 |

Source

|

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid | |

CAS RN |

847818-66-0 |

Source

|

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)